Product packaging for 1-Cyclohexyl-5-hexylbarbituric acid(Cat. No.:CAS No. 4192-33-0)

1-Cyclohexyl-5-hexylbarbituric acid

Cat. No.: B14168439
CAS No.: 4192-33-0
M. Wt: 294.39 g/mol
InChI Key: MSNOVYXXOZYRDG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-hexylbarbituric acid is a useful research compound. Its molecular formula is C16H26N2O3 and its molecular weight is 294.39 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O3 B14168439 1-Cyclohexyl-5-hexylbarbituric acid CAS No. 4192-33-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4192-33-0

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

1-cyclohexyl-5-hexyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H26N2O3/c1-2-3-4-8-11-13-14(19)17-16(21)18(15(13)20)12-9-6-5-7-10-12/h12-13H,2-11H2,1H3,(H,17,19,21)

InChI Key

MSNOVYXXOZYRDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Historical and Contemporary Synthesis Approaches for Substituted Barbituric Acids

The first synthesis of barbituric acid was achieved by Adolf von Baeyer in 1864 through the reduction of alloxan (B1665706) dibromide. wikipedia.org A more practical and widely adopted method was later developed in 1879 by Édouard Grimaux, who synthesized barbituric acid from malonic acid and urea (B33335). wikipedia.orgresearchgate.net This condensation reaction remains a cornerstone of barbiturate (B1230296) synthesis.

Contemporary approaches often utilize derivatives of malonic acid, such as diethyl malonate, to avoid issues with the acidity of the carboxylic acid. wikipedia.org The general principle involves the condensation of a malonic acid derivative with urea or a substituted urea in the presence of a base. This method is highly versatile and can be adapted to produce a vast number of substituted barbituric acids. mdpi.comirapa.org Over 2,500 barbiturates have been synthesized to date, with around 50 to 55 having been used in clinical practice worldwide. wikipedia.org

Precursor Chemistry and Reaction Pathways for 1,5-Disubstituted Barbituric Acids

The synthesis of 1,5-disubstituted barbituric acids, such as 1-cyclohexyl-5-hexylbarbituric acid, requires a strategic selection of precursors. The "1" and "5" positions on the barbituric acid ring are key sites for substitution, which significantly influences the compound's properties. mdpi.com

The general synthetic route involves a condensation reaction between a substituted urea and a disubstituted malonic ester. For this compound, the precursors would be N-cyclohexylurea and diethyl hexylmalonate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent. gatech.edu

The key steps in the synthesis are:

Preparation of N-cyclohexylurea: This can be synthesized from cyclohexylamine (B46788) and urea.

Preparation of diethyl hexylmalonate: This is typically prepared by the alkylation of diethyl malonate with a hexyl halide (e.g., hexyl bromide) in the presence of a base.

Condensation: N-cyclohexylurea and diethyl hexylmalonate are then condensed to form the final product, this compound.

Alternative pathways may involve the direct alkylation of a pre-formed barbituric acid ring, though this can sometimes lead to a mixture of products. mdpi.com

Table 1: Key Precursors for the Synthesis of this compound

PrecursorChemical FormulaRole in Synthesis
N-CyclohexylureaC₇H₁₄N₂OProvides the N1-cyclohexyl group and part of the pyrimidine (B1678525) ring.
Diethyl hexylmalonateC₁₃H₂₄O₄Provides the C5-hexyl group and the remainder of the pyrimidine ring.

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound involves modifying the cyclohexyl and hexyl substituents. These modifications are crucial for exploring structure-activity relationships. ontosight.ai

Cyclohexyl-Substituted Barbituric Acid Analogues

The cyclohexyl group at the N1 position can be replaced with other cyclic or aromatic groups to create a range of analogues. researchgate.net For instance, replacing the cyclohexyl group with a phenyl group would yield 1-phenyl-5-hexylbarbituric acid. The synthesis of these analogues generally follows the same condensation pathway, but with the appropriately substituted urea derivative.

Table 2: Examples of Cyclohexyl-Substituted Barbituric Acid Analogues

Analogue NameN1-Substituent
1-Phenyl-5-hexylbarbituric acidPhenyl
1-Cyclopentyl-5-hexylbarbituric acidCyclopentyl
1-Benzyl-5-hexylbarbituric acidBenzyl

These modifications can alter the lipophilicity and steric properties of the molecule.

Hexyl and Other Alkyl Chain Modifications

The hexyl group at the C5 position is a key determinant of the compound's properties. mdpi.comgatech.edu Modifying the length and branching of this alkyl chain can lead to a variety of analogues with different characteristics.

Strategies for alkyl chain modification include:

Varying Chain Length: Using different alkyl halides (e.g., ethyl bromide, octyl bromide) in the synthesis of the malonic ester precursor allows for the creation of analogues with shorter or longer alkyl chains. ontosight.ai

Introducing Branching: Utilizing branched alkyl halides (e.g., isobutyl bromide) can introduce steric bulk at the C5 position.

Introducing Unsaturation: The use of alkenyl or alkynyl halides can introduce double or triple bonds into the side chain.

Table 3: Examples of Alkyl Chain Modified Analogues

Analogue NameC5-Substituent
1-Cyclohexyl-5-ethylbarbituric acidEthyl
1-Cyclohexyl-5-octylbarbituric acidOctyl
1-Cyclohexyl-5-isobutylbarbituric acidIsobutyl

These derivatization strategies provide a powerful toolkit for the systematic exploration of the chemical space around this compound.

Structure Activity Relationship Sar Investigations

Fundamental Principles of Barbiturate (B1230296) Structure-Activity Relationships

The biological activity of barbiturates is intrinsically linked to their physicochemical properties, particularly their lipophilicity and acidity. For a barbiturate to exert its effects on the central nervous system (CNS), it must be able to cross the blood-brain barrier, a feat that requires a delicate balance of these properties. slideshare.net

Key SAR principles for barbiturates include:

Substitution at C-5: Disubstitution at the C-5 position of the barbituric acid ring is essential for hypnotic activity. mdpi.comyoutube.com Mono-substituted derivatives are generally inactive. The nature of these substituents significantly impacts the compound's lipophilicity and, consequently, its onset and duration of action.

Lipophilicity: Increased lipophilicity of the C-5 substituents generally leads to a faster onset and shorter duration of action. This is because highly lipophilic compounds can more readily cross the blood-brain barrier but are also more susceptible to metabolic breakdown in the liver. slideshare.net

Sum of Carbon Atoms at C-5: An optimal therapeutic action is often observed when the total number of carbon atoms in the two substituents at the C-5 position is between 4 and 10. slideshare.net

Branching and Unsaturation: Branching, unsaturation, or the presence of cyclic structures in the C-5 side chains tends to increase potency and decrease the duration of action. slideshare.net

Substitution on Nitrogen Atoms: Alkylation at the N-1 or N-3 positions can affect the acidity and lipophilicity of the molecule. N-alkylation generally leads to a quicker onset and shorter duration of action. youtube.com However, disubstitution at both N-1 and N-3 renders the compound inactive.

Influence of the Cyclohexyl Moiety on Molecular Interactions and Activity

The presence of a cyclohexyl group at the N-1 position of 1-Cyclohexyl-5-hexylbarbituric acid is a significant structural feature. Alicyclic rings, such as cyclohexyl, are known to exert greater potency compared to corresponding aliphatic groups with a similar number of carbon atoms. This is attributed to the increased lipophilicity and the specific conformational properties imparted by the ring structure.

The bulky and rigid nature of the cyclohexyl ring can influence how the molecule binds to its target, the GABA-A receptor. This steric hindrance can lead to a more specific and potentially stronger interaction with the receptor's binding pocket, enhancing the drug's efficacy. The N-1 substitution also reduces the acidity of the barbiturate, which can affect its pharmacokinetic profile.

Impact of Hexyl Chain Length and Branching on Biological Activity

The hexyl group at the C-5 position of this compound plays a crucial role in determining the compound's lipophilicity and, therefore, its biological activity. The length of the alkyl chain at this position is directly correlated with the compound's ability to partition into lipid membranes.

Increasing the length of the alkyl chain generally increases potency up to a certain point (typically around 5 to 6 carbon atoms). slideshare.net Beyond this, the compound may become too lipophilic, leading to decreased bioavailability or altered activity, sometimes even producing convulsant effects. youtube.com The unbranched nature of the hexyl chain in this specific compound would suggest a moderate duration of action, as branching tends to make the compound more susceptible to metabolism.

Table 1: Effect of C-5 Alkyl Chain Length on Barbiturate Activity
Alkyl Chain Length at C-5General Effect on LipophilicityGeneral Effect on PotencyGeneral Effect on Duration of Action
Short (e.g., Ethyl)LowerLowerLonger
Medium (e.g., Pentyl, Hexyl)ModerateHigherModerate
Long (e.g., > 6 Carbons)HighMay decrease or lead to adverse effectsShorter

Theoretical and Computational Approaches in SAR Analysis

Modern drug design often employs theoretical and computational methods to predict the biological activity of compounds and to understand their interactions with biological targets at a molecular level. For barbiturates, these approaches can provide valuable insights into their SAR.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent computational tool used in the analysis of barbiturates. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For barbiturates, QSAR studies have been used to correlate various physicochemical descriptors, such as lipophilicity (expressed as logP), electronic properties, and steric parameters, with their sedative, hypnotic, or anticonvulsant activities. These models can then be used to predict the activity of novel, unsynthesized barbiturate derivatives.

Comparative SAR Studies with Related Barbituric Acid Derivatives

Table 2: Comparative SAR of this compound and Related Derivatives
CompoundN-1 SubstituentC-5 Substituent 1C-5 Substituent 2Expected LipophilicityExpected PotencyExpected Duration of Action
This compoundCyclohexylHexyl-HighHighModerate to Short
Phenobarbital-HEthylPhenylModerateModerateLong
Pentobarbital (B6593769)-HEthyl1-methylbutylHighHighShort
Hexobarbital (B1194168)-CH3MethylCyclohexenylHighHighVery Short

From this comparison, several inferences can be drawn:

The N-1 cyclohexyl group in this compound, being bulkier than the N-1 methyl group in hexobarbital, would likely contribute to a high lipophilicity and a rapid onset of action.

The C-5 hexyl group, a straight alkyl chain, would provide significant lipophilicity, similar to the branched alkyl chain in pentobarbital, suggesting a potent activity.

Pharmacological Research Perspectives: Mechanistic Insights

Pharmacodynamic Mechanisms of Action

The pharmacodynamics of barbiturates are primarily centered on their ability to modulate neurotransmission within the central nervous system (CNS). libretexts.org They are known as positive allosteric modulators of γ-aminobutyric acid type A (GABA-A) receptors. wsu.edu By binding to these receptors, they enhance the effects of GABA, the primary inhibitory neurotransmitter in the brain. nih.govnews-medical.net This potentiation of GABAergic transmission leads to CNS depression. news-medical.net

Barbiturates bind to an allosteric site on the GABA-A receptor, which is distinct from the binding sites for both GABA and benzodiazepines. sketchy.comdrugbank.com Unlike benzodiazepines, which increase the frequency of the chloride ion channel opening, barbiturates increase the duration the channel remains open when GABA is bound. sketchy.comwikipedia.org This prolonged opening allows a greater influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a potent inhibitory effect on neurotransmission. news-medical.netsketchy.com At higher concentrations, some barbiturates can also act as direct agonists, opening the GABA-A receptor channel in the absence of GABA. wsu.edu

The GABA-A receptor is not a single entity but a family of heteropentameric ion channels assembled from a variety of subunits (e.g., α, β, γ, δ). nih.gov The specific combination of these subunits determines the pharmacological properties of the receptor. wikipedia.org Research demonstrates that the affinity and efficacy of barbiturates are dependent on this subunit composition. nih.gov

Studies on pentobarbital (B6593769) have shown that the type of α subunit present is a crucial determinant of both the affinity and the efficacy of the drug's direct activation of the receptor. nih.gov For instance, GABA-A receptors that include the α6 subunit exhibit a higher affinity and produce a stronger response to pentobarbital compared to receptors containing other α subunits. nih.gov Conversely, the type of β subunit present appears to have a less significant influence on the direct action of pentobarbital. nih.gov The specific selectivity profile of 1-Cyclohexyl-5-hexylbarbituric acid for different GABA-A receptor subtypes has not been characterized, but it is this interaction with various subunit assemblies that would define its precise pharmacological effects.

Table 1: Influence of GABA-A Receptor Subunits on Barbiturate (B1230296) Sensitivity

Subunit Type Influence on Barbiturate Action Research Finding Citation
α (Alpha) Determines affinity and efficacy of direct activation. Receptors with α6 subunits show higher affinity and efficacy for pentobarbital. The α5 subunit is associated with lower efficacy. nih.gov
β (Beta) Appears less critical for direct activation by pentobarbital. The precise β subunit (β1, β2, or β3) did not significantly alter the direct action of pentobarbitone on receptors also containing α6 and γ2s subunits. nih.gov
δ (Delta) May be involved in the effects of some barbiturates. Extrasynaptic receptors containing δ subunits are a potential target, possibly explaining differing sedative effects among barbiturates. nih.gov

The primary signaling event initiated by barbiturates is the hyperpolarization of neuronal membranes via enhanced chloride ion conductance through the GABA-A receptor. sketchy.com However, their effects extend to other cellular pathways. Barbiturates can inhibit the release of various neurotransmitters, including acetylcholine (B1216132) and glutamate, partly by inhibiting voltage-gated calcium channels. nih.govannualreviews.org

Recent research on novel barbituric acid derivatives has uncovered modulation of other significant signaling pathways, particularly in the context of cancer research. One derivative, designated BA-5, was found to inhibit cell proliferation by blocking the AKT/p70s6k signaling pathway, without affecting the MAPK/ERK pathway in hepatocellular carcinoma cells. mdpi.com In studies on liver fibrosis, the same compound was shown to inhibit HSC activation by blocking both TGF-β1 and LPS-induced NF-κB signaling pathways. nih.gov These findings suggest that compounds based on the barbituric acid scaffold, such as this compound, could theoretically influence a range of intracellular signaling cascades beyond their classical neurological targets.

Pharmacokinetic Research Paradigms

The pharmacokinetics of a barbiturate—its absorption, distribution, metabolism, and excretion—are heavily influenced by its physicochemical properties, particularly its lipophilicity. auburn.edu The structure of this compound, with its two large, nonpolar alkyl and cycloalkyl groups, suggests it is a highly lipophilic compound.

Barbiturates are typically administered as water-soluble sodium salts to facilitate their formulation in oral and parenteral dosage forms. auburn.edunih.gov As weak acids, they are well-absorbed from the gastrointestinal tract. The high lipophilicity of a compound like this compound would facilitate its passage across the lipid-rich membranes of the gut epithelium. Factors such as the presence of food can delay the absorption of orally administered barbiturates. nih.gov

The distribution of barbiturates throughout the body is largely dictated by their lipid solubility. nih.gov Highly lipid-soluble barbiturates, a category to which this compound would belong, rapidly cross the blood-brain barrier to exert their effects on the CNS. nih.govmedscape.com This leads to a rapid onset of action.

Following this initial distribution to highly perfused organs like the brain, these lipophilic compounds undergo redistribution into less vascular tissues, particularly muscle and adipose (fat) tissue. nih.gov This redistribution from the central compartment to peripheral compartments is a key factor in terminating the acute effects of a single dose of a highly lipid-soluble barbiturate. nih.gov The tendency to accumulate in adipose tissue is more pronounced in individuals with a higher proportion of body fat. medscape.com Therefore, the theoretical tissue tropism of this compound would favor initial uptake by the brain, followed by a shift to and accumulation in fatty tissues.

Metabolic Transformation Pathways

Neuropharmacological Research: Mechanistic Considerations

The neuropharmacological effects of barbiturates, including this compound, are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. numberanalytics.combohrium.comnews-medical.net

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the brain. numberanalytics.com It functions as a ligand-gated chloride ion channel. news-medical.net When GABA binds to the receptor, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. numberanalytics.com This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal transmission. numberanalytics.comnews-medical.net

Barbiturates act as positive allosteric modulators of the GABA-A receptor. wikipedia.org They bind to a site on the receptor complex that is distinct from the GABA binding site itself. numberanalytics.com This binding potentiates the effect of GABA by increasing the duration of time the chloride channel remains open when GABA is bound. wikipedia.orgbohrium.com This prolonged channel opening leads to a greater influx of chloride ions and a more profound inhibitory effect than what is produced by GABA alone. news-medical.net At higher concentrations, barbiturates can also directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA. bohrium.com This direct agonistic action contributes to their significant CNS depressant effects and distinguishes their mechanism from that of other modulators like benzodiazepines, which only increase the frequency of channel opening. wikipedia.org This potent and multifaceted enhancement of GABAergic inhibition underlies the sedative and hypnotic properties of this class of compounds. nih.gov

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are fundamental to the separation and analysis of 1-Cyclohexyl-5-hexylbarbituric acid and its related substances.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of barbiturates, including this compound. An HPLC-based method has been developed for the simultaneous determination of hexobarbital (B1194168) and its impurities, such as this compound, in bulk drug substances. This method utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution, with detection typically performed using a UV detector. The approach is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient from its degradation products and impurities.

ParameterHPLC Conditions
Stationary Phase Reversed-phase C18
Mobile Phase Acetonitrile and buffer solution
Detection UV Spectrophotometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound, often in the context of toxicological and forensic analysis. In one method, after solid-phase extraction from blood, the compound is derivatized with trimethylanilinium hydroxide (B78521) and then analyzed by GC-MS. This derivatization process is necessary to increase the volatility of the barbiturate (B1230296) for gas chromatographic analysis. The mass spectrometer provides detailed structural information, allowing for unambiguous identification.

Spectroscopic Characterization Methods, e.g., Ultraviolet Absorption Spectrophotometry

Ultraviolet (UV) absorption spectrophotometry is a common technique used for the detection of barbiturates. The UV spectrum of this compound in a solution of chloroform (B151607) is characterized by a specific absorption maximum. This property is utilized in HPLC systems equipped with a UV detector for quantitative analysis. The principle behind this method is that the amount of UV light absorbed by the sample is directly proportional to the concentration of the analyte in the solution.

Mass Spectrometry Applications in Metabolite Identification and Quantification

Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS, plays a pivotal role in the study of drug metabolism. While specific metabolite identification for this compound is not extensively detailed in the provided search results, the general approach for related barbiturates involves identifying phase I and phase II metabolites. For instance, the metabolism of hexobarbital, a closely related compound, involves oxidation of the cyclohexenyl ring, leading to the formation of 3'-hydroxy-hexobarbital and 3'-keto-hexobarbital. These metabolites can be identified and quantified using mass spectrometry by analyzing their characteristic mass-to-charge ratios and fragmentation patterns.

Bioanalytical Method Development for In Vitro and In Vivo Studies

The development of robust bioanalytical methods is essential for studying the pharmacokinetics and metabolism of this compound in both laboratory (in vitro) and living organism (in vivo) settings. These methods often involve the extraction of the analyte from complex biological matrices such as blood, plasma, or urine, followed by analysis using techniques like HPLC or GC-MS. For example, a validated GC-MS method for the determination of hexobarbital in whole blood involves solid-phase extraction, which helps to remove interfering substances and concentrate the analyte before analysis. Such methods must be validated for accuracy, precision, selectivity, and sensitivity to ensure reliable results in preclinical and clinical studies.

Future Directions and Theoretical Research Implications

Development of Novel Analogues with Targeted Receptor Profiles

The future development of analogues based on the 1-Cyclohexyl-5-hexylbarbituric acid structure could lead to compounds with more specific effects and improved therapeutic profiles. The primary target for barbiturates is the GABA-A receptor, where they act as positive allosteric modulators, enhancing the effects of the inhibitory neurotransmitter GABA. wikipedia.orgnih.goveuropa.eu However, the lack of specificity in the action of many barbiturates contributes to their narrow therapeutic index. europa.eu

Future research could focus on modifying the N-1 cyclohexyl and C-5 hexyl groups to create analogues with selectivity for specific GABA-A receptor subunit compositions. nih.gov For example, it is known that different α subunits of the GABA-A receptor are associated with different physiological effects; α1-containing receptors are linked to sedation, while α2 and/or α3 subtypes are associated with anxiolytic properties. nih.gov By systematically altering the size, shape, and electronic properties of the cyclohexyl and hexyl moieties, it may be possible to develop analogues that preferentially bind to certain receptor subtypes, potentially separating desired therapeutic effects from unwanted side effects.

Table 1: Theoretical Modifications of this compound and Their Potential Impact

Modification SiteOriginal GroupPotential New GroupPredicted Impact on Properties
C-5 Hexyl (C6H13)PhenylIncrease potency and potential for selective anticonvulsant activity. europa.eu
C-5 Hexyl (C6H13)Branched Alkyl (e.g., isohexyl)Increase lipid solubility and potentially shorten the duration of action. youtube.com
N-1 CyclohexylMethylMay subtly alter binding affinity and metabolic stability. youtube.com
C-2 Carbonyl (Oxygen)Thiocarbonyl (Sulfur)Increase lipophilicity, leading to a more rapid onset and shorter duration of action. youtube.comyoutube.com

Computational Drug Design and Virtual Screening Applications for Barbituric Acid Scaffolds

The structure of this compound is well-suited for computational drug design and virtual screening efforts. nih.gov These in silico methods can accelerate the discovery of new drug candidates by predicting how different molecules will interact with a biological target, thereby reducing the number of compounds that need to be synthesized and tested in the lab. nih.gov

Structure-Based Virtual Screening (SBVS): Using the known three-dimensional structures of target proteins like the GABA-A receptor, molecular docking simulations can be performed. nih.govacs.org A 3D model of this compound and its virtual analogues could be docked into the barbiturate (B1230296) binding sites on the GABA-A receptor. nih.govmdpi.com This process would predict the binding affinity and orientation of each compound, helping to identify which chemical modifications are most likely to improve receptor interaction. ijpsjournal.com For instance, docking studies could reveal optimal lipophilicity and steric profiles for the C-5 and N-1 substituents to maximize binding.

Ligand-Based Virtual Screening (LBVS): In the absence of a high-resolution receptor structure, or as a complementary approach, LBVS can be used. nih.gov This method relies on the knowledge of existing active molecules. A pharmacophore model could be developed based on the key chemical features of known active barbiturates. This model would define the essential spatial arrangement of features like hydrogen bond donors, acceptors, and hydrophobic regions. Libraries of virtual compounds, including derivatives of this compound, could then be screened to see how well they fit this pharmacophore model. nih.gov

Mechanistic Studies of Unexplored Biological Interactions and Pathways

While the primary mechanism of barbiturates involves the potentiation of GABA-A receptors, there is evidence that they have other biological effects. news-medical.net Future mechanistic studies on this compound and its analogues could uncover these less-explored interactions.

Research has shown that in addition to their effects on GABAergic systems, some barbiturates can also block AMPA and kainate receptors, which are subtypes of receptors for the excitatory neurotransmitter glutamate. wikipedia.orgdrugbank.com This dual action of enhancing inhibition and blocking excitation could explain their potent CNS depressant effects. wikipedia.org Investigating whether this compound possesses significant activity at glutamate receptors could be a valuable area of research.

Furthermore, barbituric acid derivatives have been investigated for a wide range of other biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comnih.gov The unique lipophilic nature of this compound might lend itself to interactions with novel targets. For example, some barbiturate derivatives have been designed and screened for activity as PARP1 inhibitors for cancer therapy, demonstrating the versatility of this chemical scaffold beyond its traditional role as a CNS depressant. nih.gov

Role in Understanding Broader Barbiturate Chemistry and Mechanistic Pharmacology

Studying specific, well-defined molecules like this compound contributes significantly to the broader understanding of barbiturate chemistry and pharmacology. The structure-activity relationship (SAR) of barbiturates is a foundational concept in medicinal chemistry, explaining how a molecule's chemical structure relates to its biological activity. nih.gov

The key determinants of a barbiturate's pharmacological profile are the substituents at the C-5 position. mdpi.com These groups largely determine the compound's lipophilicity, which in turn influences its onset and duration of action. nih.govyoutube.com The long, straight-chain hexyl group in this compound would be expected to confer significant lipid solubility. By synthesizing this compound and comparing its properties (e.g., partition coefficient, receptor binding affinity, metabolic stability) to analogues with different C-5 substituents (e.g., branched chains, unsaturated chains, or aromatic rings), researchers can refine SAR models for this class of drugs. youtube.comyoutube.com

Furthermore, the N-1 cyclohexyl group is a less common feature. Studying its influence on receptor binding and metabolism, compared to more common N-methylated or unsubstituted barbiturates, could provide new insights into the role of N-substitution in modulating pharmacological activity. youtube.com This detailed chemical knowledge is essential for the rational design of future drugs based on the barbituric acid scaffold.

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